molecular formula C17H16N4O2 B10899874 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B10899874
M. Wt: 308.33 g/mol
InChI Key: XDTCFDDJKSPDLN-VCHYOVAHSA-N
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Description

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a pyrazolyl group, and an aceto-hydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 3-methyl-1H-pyrazole-1-acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce secondary amines.

Scientific Research Applications

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE exerts its effects involves its ability to interact with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that inhibit enzyme activity. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and thus inhibiting enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-(3-METHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor set it apart from similar compounds.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(3-methylpyrazol-1-yl)acetamide

InChI

InChI=1S/C17H16N4O2/c1-12-8-9-21(20-12)11-17(23)19-18-10-15-14-5-3-2-4-13(14)6-7-16(15)22/h2-10,22H,11H2,1H3,(H,19,23)/b18-10+

InChI Key

XDTCFDDJKSPDLN-VCHYOVAHSA-N

Isomeric SMILES

CC1=NN(C=C1)CC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC1=NN(C=C1)CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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